

A Comparative Guide to the Spectroscopic Data of Methyl 4-hydroxyoxane-4-carboxylate

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Compound of Interest

Compound Name: Methyl 4-hydroxyoxane-4-carboxylate

Cat. No.: B038299

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For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. **Methyl 4-hydroxyoxane-4-carboxylate**, a substituted tetrahydropyran, represents a scaffold of interest due to the prevalence of the oxane ring in numerous bioactive natural products. A thorough understanding of its spectroscopic signature is essential for its unambiguous identification, purity assessment, and differentiation from structurally related analogues.

This guide provides an in-depth analysis of the expected spectroscopic characteristics of **Methyl 4-hydroxyoxane-4-carboxylate**. Due to the absence of a complete, publicly available experimental dataset for this specific molecule, we will derive its predicted spectral properties from fundamental principles and compare them against the known experimental data of a close structural analogue, Methyl 4-hydroxycyclohexanecarboxylate. This comparative approach not only helps in postulating the spectral features of the target molecule but also highlights the subtle yet significant influence of heteroatomic substitution on spectroscopic outcomes.

Molecular Structures Under Comparison

A clear visualization of the molecules is crucial for understanding the origin of their spectroscopic differences. The key distinction is the presence of an oxygen atom at position 1 of the ring in our target molecule, versus a methylene group in the comparator.

Comparator: Methyl 4-hydroxycyclohexanecarboxylate

Comparator

Target: Methyl 4-hydroxyoxane-4-carboxylate

Target

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Caption: Target and Comparator Molecules.

General Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols for sample preparation and analysis are critical. The following sections describe robust, field-proven methodologies for acquiring high-quality spectroscopic data for this class of compounds.

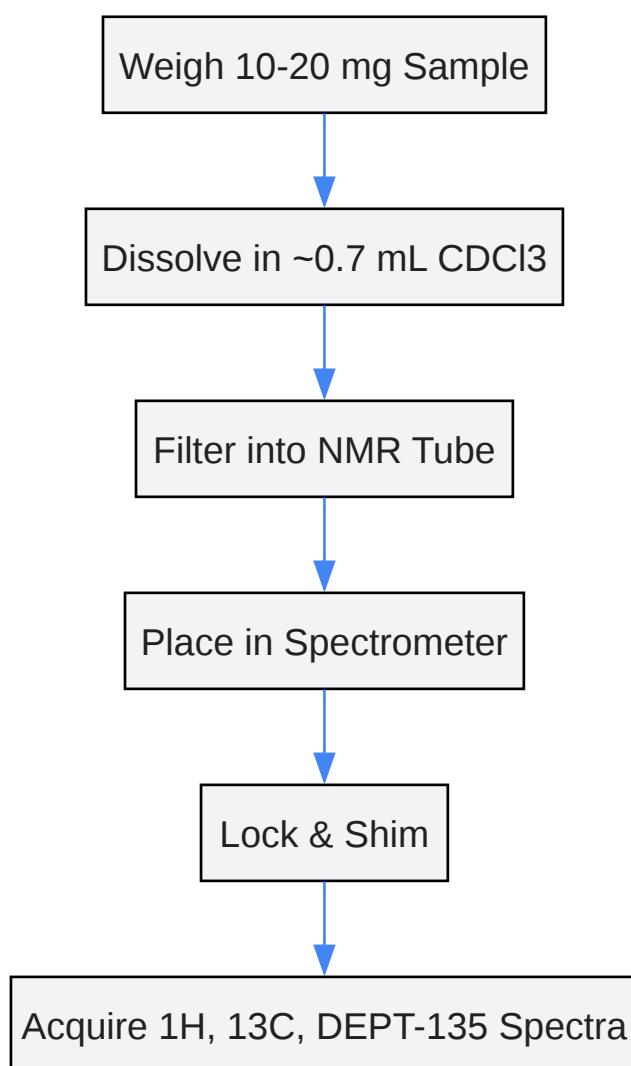
Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides the most detailed information about the carbon-hydrogen framework of a molecule. A standard ^1H and ^{13}C NMR analysis, often supplemented with a DEPT-135 experiment, is indispensable for structural confirmation.

Step-by-Step Protocol:

- **Sample Preparation:** Accurately weigh 10-20 mg of the analyte for ^1H NMR (or 50-100 mg for ^{13}C NMR) into a clean, dry vial.[\[1\]](#)
- **Dissolution:** Add approximately 0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl_3), which offers good solubility for moderately polar compounds and has a well-defined residual solvent peak for reference.[\[2\]](#) Ensure the sample is fully dissolved; gentle vortexing may be applied.

- **Filtration & Transfer:** To avoid peak broadening caused by particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[2]
- **Standard Addition (Optional):** For a precise chemical shift reference, a small amount of Tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak (CHCl_3 at δ 7.26 ppm) is common practice.[2]
- **Acquisition:** Place the sample in the spectrometer. After locking on the deuterium signal and shimming the magnetic field to homogeneity, acquire the ^1H spectrum. Subsequently, run the ^{13}C and DEPT-135 experiments. Standard pulse programs are typically sufficient.



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Caption: Standard workflow for NMR sample preparation and data acquisition.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The hydroxyl (-OH) and ester carbonyl (C=O) groups of our target compound will produce strong, characteristic absorption bands.

Step-by-Step Protocol (KBr Pellet Method):

- **Sample Preparation:** Gently grind a small amount (1-2 mg) of the solid sample into a fine powder using an agate mortar and pestle.
- **Mixing:** Add approximately 100-200 mg of dry, IR-grade Potassium Bromide (KBr) powder. KBr is used because it is transparent to IR radiation in the typical analysis range.^[3] Mix thoroughly with the sample until a homogenous powder is obtained.
- **Pellet Pressing:** Transfer a portion of the mixture into a pellet press die. Apply pressure (typically several tons) for a few minutes to form a thin, transparent or translucent pellet. Cloudiness can indicate insufficient grinding or moisture absorption.^[4]
- **Acquisition:** Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment should be run first.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. Electron Ionization (EI) is a common technique for small, volatile molecules.

Step-by-Step Protocol (Direct Infusion ESI as an alternative to EI):

- **Sample Preparation:** Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- **Infusion:** Introduce the sample solution into the Electrospray Ionization (ESI) source via a syringe pump at a low flow rate (e.g., 5-10 μ L/min). ESI is a soft ionization technique that is

likely to yield a prominent protonated molecule $[M+H]^+$ or sodium adduct $[M+Na]^+$.

- Acquisition: Acquire the mass spectrum in positive ion mode. The primary peak observed will correspond to the molecular weight plus a proton or sodium ion.
- Fragmentation Analysis (MS/MS): To gain structural information, perform a product ion scan on the isolated molecular ion. This will induce fragmentation and provide data on the structural components of the molecule.

Spectroscopic Analysis: Methyl 4-hydroxyoxane-4-carboxylate (Predicted)

The following data is predicted based on the known effects of the functional groups and the tetrahydropyran ring system.

1H NMR (400 MHz, $CDCl_3$)

The structure possesses a plane of symmetry, simplifying the spectrum. Protons on C2/C6 and C3/C5 are chemically equivalent.

Predicted δ (ppm)	Multiplicity	Integration	Assignment	Rationale
~ 3.80	s	3H	-OCH ₃	Typical chemical shift for methyl ester protons.
~ 3.75	m	4H	H-2, H-6	Protons alpha to the ring oxygen are significantly deshielded. Expected to be complex due to coupling with H-3/H-5.
~ 3.50	s (br)	1H	-OH	A broad singlet, exchangeable with D ₂ O. Position is concentration-dependent.
~ 1.90	m	4H	H-3, H-5	Protons beta to the ring oxygen and adjacent to the quaternary center.

¹³C NMR (100 MHz, CDCl₃)

Predicted δ (ppm)	DEPT-135	Assignment	Rationale
~ 175	No peak	C=O	Characteristic shift for an ester carbonyl carbon.
~ 70	No peak	C-4	Quaternary carbon attached to two oxygens (-OH, -COOR).
~ 65	CH ₂ (Down)	C-2, C-6	Carbons alpha to the ring oxygen are significantly deshielded compared to a standard alkane.
~ 53	CH ₃ (Up)	-OCH ₃	Typical shift for a methyl ester carbon.
~ 35	CH ₂ (Down)	C-3, C-5	Aliphatic carbons adjacent to the quaternary center.

FT-IR Spectroscopy (KBr Pellet)

Predicted ν (cm ⁻¹)	Intensity	Assignment	Rationale
~ 3450	Strong, Broad	O-H stretch	The broadness is due to hydrogen bonding from the tertiary alcohol.
2960-2850	Medium-Strong	C-H stretch	Aliphatic C-H stretches from the ring and methyl group.
~ 1735	Strong, Sharp	C=O stretch	Characteristic, intense absorption for a saturated ester carbonyl.
~ 1250 & 1100	Strong	C-O stretch	Asymmetric and symmetric stretches from the ester and ether linkages.

Mass Spectrometry (EI)

Predicted m/z	Interpretation	Rationale
160	[M] ⁺	Molecular ion. May be weak or absent.
142	[M - H ₂ O] ⁺	Loss of water from the tertiary alcohol.
129	[M - OCH ₃] ⁺	Loss of the methoxy radical from the ester.
101	[M - COOCH ₃] ⁺	Alpha-cleavage with loss of the carbomethoxy group.
87	C ₄ H ₇ O ₂ ⁺	Fragmentation involving ring cleavage.

Comparative Analysis: Methyl 4-hydroxycyclohexanecarboxylate (Experimental Data)

This carbocyclic analogue serves as an excellent baseline, allowing us to isolate the spectroscopic influence of the ring oxygen in our target molecule.

¹H & ¹³C NMR

While a complete, peer-reviewed dataset is not readily available, commercial suppliers indicate the availability of data.^[5] Based on known spectra of similar compounds, we can confidently assign the key signals.^[2]

Key Expected Differences from Target Molecule:

- ¹H NMR: The most significant difference will be the chemical shift of the H-2/H-6 protons. In the cyclohexane ring, these are standard aliphatic protons and would appear much further upfield, likely in the δ 1.5-2.0 ppm region, as they are no longer deshielded by an adjacent ether oxygen.
- ¹³C NMR: Similarly, the C-2/C-6 carbons would resonate at a much higher field (further upfield) compared to the target molecule, appearing around δ 25-35 ppm instead of ~65 ppm. This dramatic upfield shift is a key diagnostic feature for distinguishing the oxane from the cyclohexane ring.

FT-IR Spectroscopy

The FT-IR spectrum will be very similar to the predicted spectrum of the target molecule, as the dominant functional groups (-OH and methyl ester) are identical. Key peaks for the O-H stretch ($\sim 3400 \text{ cm}^{-1}$) and the C=O stretch ($\sim 1730 \text{ cm}^{-1}$) will be present. The main difference would be in the C-O stretching region ($\sim 1100-1250 \text{ cm}^{-1}$), where the cyclohexane derivative would lack the strong C-O-C ether stretch.

Mass Spectrometry (EI)

The NIST Mass Spectrometry Data Center provides experimental data for Methyl 4-hydroxycyclohexanecarboxylate.^[4]

Table of Key Experimental Fragments:

Experimental m/z	Relative Intensity	Interpretation
158	~5%	[M] ⁺
140	~15%	[M - H ₂ O] ⁺
127	~20%	[M - OCH ₃] ⁺
99	~100%	[M - COOCH ₃] ⁺
81	~75%	[C ₆ H ₉] ⁺ (Cyclohexenyl cation)

Comparison Insights:

- The molecular ion peak is observed at m/z 158, consistent with its molecular formula (C₈H₁₄O₃).^[4] This is 2 mass units lower than the target molecule (C₇H₁₂O₄, MW 160.17), reflecting the substitution of an oxygen atom for a CH₂ group.
- The fragmentation pattern, including the loss of water ([M-18]), methoxy radical ([M-31]), and the carbomethoxy group ([M-59]), is analogous to the predicted pattern for the target molecule. This confirms that these fragmentation pathways are driven by the alcohol and ester groups common to both molecules.
- The presence of a strong peak at m/z 81, corresponding to the loss of both water and the ester group, is characteristic of the cyclohexane ring fragmentation.

Conclusion

This guide outlines the expected spectroscopic characteristics of **Methyl 4-hydroxyoxane-4-carboxylate** by leveraging fundamental principles of chemical spectroscopy. The comparative analysis with its carbocyclic analogue, Methyl 4-hydroxycyclohexanecarboxylate, provides a powerful framework for identification.

The key differentiating features for **Methyl 4-hydroxyoxane-4-carboxylate** are:

- In ¹H and ¹³C NMR: A significant downfield shift for the protons and carbons at the C-2 and C-6 positions due to the deshielding effect of the adjacent ring oxygen.

- In FT-IR: A strong, characteristic C-O-C ether stretching band in the fingerprint region.
- In MS: A molecular ion peak at m/z 160.

By understanding these predicted data points and the underlying reasons for their differences from known analogues, researchers can approach the synthesis and characterization of this and related compounds with a higher degree of confidence.

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